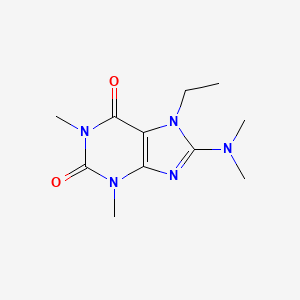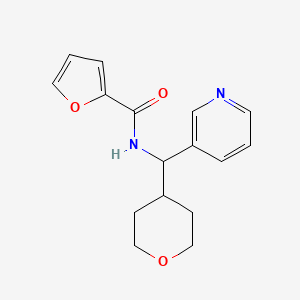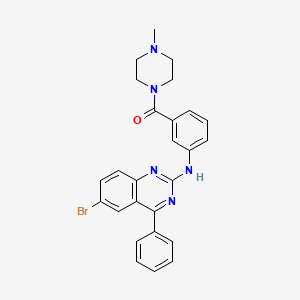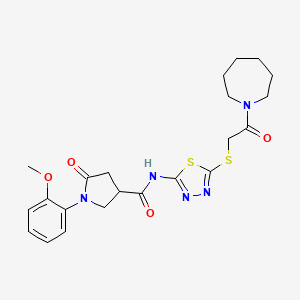
8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA). They have a two-ring structure, composed of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a purine core (a two-ring structure composed of a pyrimidine ring fused to an imidazole ring), with various substitutions at the 8, 7, 1, 3, 2, and 6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as dimethylaminopropylamine, are colorless liquids with a fishy, ammoniacal odor .Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving similar structural motifs, shows significant cytotoxic activity against various cancer cell lines. These compounds have been tested for their growth inhibitory properties, demonstrating potent cytotoxic effects with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).
Sensor Ability and Photophysical Characteristics
Research into novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymers with styrene has revealed significant sensor ability and photophysical characteristics. The study of these compounds, including their fluorescent intensity response to pH and metal ions, showcases the potential of structurally related compounds in sensor technology and materials science (Staneva et al., 2020).
Reactivity and Mechanism Studies
The reactivity of 3-Dimethylamino-2,2-dimethyl-2H-azirine with barbituric acid demonstrates the formation of unique heterocyclic compounds, providing insights into the mechanisms of reactions involving dimethylamino functional groups. Such studies contribute to a deeper understanding of chemical reactivity and the synthesis of novel compounds with potential applications in pharmaceuticals and material science (Link et al., 1981).
Hypoxic Activation of Anticancer Agents
Investigations into AQ4N, a prodrug activated under hypoxic conditions to a potent anticancer agent, involve similar dimethylamino groups. The study of enzymes like CYP2S1 and CYP2W1 in the activation process offers valuable information on enhancing the efficacy of prodrug treatments in solid tumors, illustrating the application of such functional groups in developing more effective cancer therapies (Nishida et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 8-azaadenosine and 8-chloroadenosine have been reported to interact with adar and CLDN18.2 respectively
Mode of Action
It’s worth noting that compounds with similar structures, such as dimenhydrinate, have been shown to interact with h1 histamine receptors and adenosine receptors . This interaction leads to changes in the body’s response to certain stimuli, such as motion sickness .
Biochemical Pathways
Similar compounds like 7,8-dhf have been shown to affect multiple biochemical pathways, including those involved in neuroprotection and cardiovascular regulation
Pharmacokinetics
A compound with a similar structure, 7,8-dhf, has been reported to be orally bioactive and capable of penetrating the blood-brain barrier
Result of Action
Similar compounds like 7,8-dhf have been shown to have neuroprotective effects
Action Environment
For instance, pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy .
properties
IUPAC Name |
8-(dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6-16-7-8(12-10(16)13(2)3)14(4)11(18)15(5)9(7)17/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLDSXQERKHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2826507.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)


![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
